![molecular formula C27H34O6Si B587794 (1E,6E)-1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione CAS No. 911292-36-9](/img/structure/B587794.png)
(1E,6E)-1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E,6E)-1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione, also known as (1E,6E)-1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione, is a useful research compound. Its molecular formula is C27H34O6Si and its molecular weight is 482.648. The purity is usually 95%.
BenchChem offers high-quality (1E,6E)-1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1E,6E)-1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(1E,6E)-1-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O6Si/c1-27(2,3)34(6,7)33-24-15-11-20(17-26(24)32-5)9-13-22(29)18-21(28)12-8-19-10-14-23(30)25(16-19)31-4/h8-17,30H,18H2,1-7H3/b12-8+,13-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRYTYUNXLXTGY-QHKWOANTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O6Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747250 |
Source


|
| Record name | (1E,6E)-1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-tert-Butyl-dimethylsilyl Curcumin | |
CAS RN |
911292-36-9 |
Source


|
| Record name | (1E,6E)-1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the key structural characteristics of curcumin revealed by spectroscopic analysis?
A1: Curcumin ((1E,4Z,6E)-5-Hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one) exists in its enol tautomeric form, characterized by an intramolecular O-H...O hydrogen bond []. This structural feature is confirmed through spectroscopic techniques like IR, 1H NMR, and 13C NMR [, , ]. These analyses provide detailed information about the compound's functional groups, proton and carbon environments, and overall structure.
Q2: How does the structure of curcumin relate to its antioxidant activity?
A2: Curcumin's antioxidant activity is attributed to its phenolic hydroxyl groups and the conjugated double bond system in its structure. These features enable it to scavenge free radicals effectively []. Theoretical studies using molecular orbital calculations have provided further insights into the spatial characteristics and electronic properties of curcumin, supporting its potent antioxidant capabilities [].
Q3: What is the impact of halogenation on the properties of curcumin, specifically in the case of (1E,4Z,6E)-5-chloro-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,4,6-trien-3-one (5-chlorocurcumin)?
A3: Introducing a chlorine atom to the curcumin structure, forming 5-chlorocurcumin, significantly impacts its properties. Studies reveal that 5-chlorocurcumin demonstrates enhanced antioxidant activity compared to curcumin itself []. Additionally, 5-chlorocurcumin exhibits notable corrosion inhibition properties for mild steel in acidic environments, acting as a mixed-type inhibitor []. This modification highlights how structural changes can influence the compound's behavior and potential applications.
Q4: How do curcumin derivatives interact with cancer cells, particularly in the context of breast cancer?
A4: Research on JM-17, a synthetic curcumin derivative, reveals its interaction with androgen receptors (AR) in breast cancer cells []. JM-17 treatment has been shown to reduce AR expression and downregulate cyclin-dependent kinase 4 (CDK4) in MDA-MB-231 cells, leading to G0/G1 cell cycle arrest []. This interaction suggests the potential of curcumin derivatives in targeting specific pathways involved in cancer cell proliferation.
Q5: Are there natural variations of curcumin found in plants, and how do their structures differ?
A5: Yes, natural variations of curcuminoids exist. For instance, curcumaromins A-C, isolated from Curcuma aromatica, represent unique menthane monoterpene-coupled curcuminoids []. These compounds differ from curcumin in their sidechain structures, showcasing the diversity of natural product chemistry and its potential for discovering novel bioactive molecules.
Q6: What analytical techniques are commonly employed to study and characterize curcumin and its derivatives?
A6: Various analytical techniques are crucial for understanding curcumin and its derivatives. Spectroscopic methods such as IR, 1H NMR, and 13C NMR are fundamental for structural elucidation [, , ]. Electrochemical techniques, including potentiodynamic polarization and electrochemical impedance spectroscopy, are employed to investigate corrosion inhibition properties []. Additionally, molecular modeling studies provide complementary insights into electronic structures and potential interactions with target molecules [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



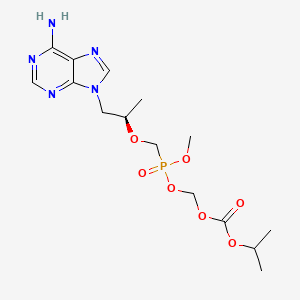
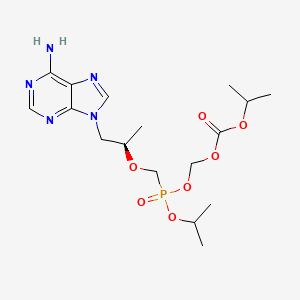
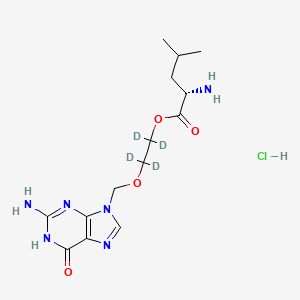
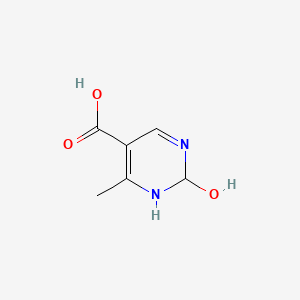
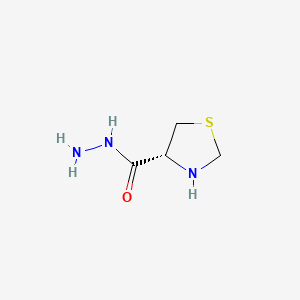

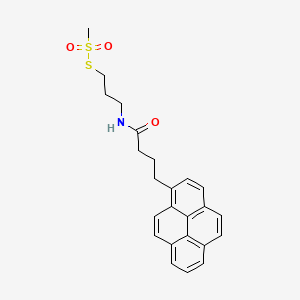
![4-[(6-Amino-2,4-dioxo-3-propyl-1,2,3,4-tetrahydro-5-pyrimidinyl)carbamoyl]benzenesulfonic acid](/img/structure/B587731.png)